Boc-L-beta-homotryptophan

Peptide Synthesis Analytical Chemistry Quality Control

Standard α-peptides are rapidly degraded by proteases in vivo, undermining therapeutic efficacy. Boc-L-beta-homotryptophan (CAS 229639-48-9) solves this by supplying the key β-amino acid monomer for synthesizing proteolysis-resistant β-peptides via standard Boc-SPPS protocols. • Confers proteolytic stability: the extra backbone methylene sterically shields peptide bonds from protease recognition. • Enables distinct secondary structures (e.g., 14-helix) inaccessible to α-peptides, unlocking novel target binding modes. • ≥98% HPLC purity minimizes deletion-sequence accumulation, maximizing full-length peptide yield and simplifying purification.

Molecular Formula C17H22N2O4
Molecular Weight 318,37 g/mole
CAS No. 229639-48-9
Cat. No. B558352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homotryptophan
CAS229639-48-9
Synonyms229639-48-9; Boc-L-beta-homotryptophan; (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoicacid; Boc-beta-Homotrp-OH; Boc-L-beta-HTrp-OH; Nbeta-Boc-L-beta-homotryptophan; (3S)-3-[(tert-butoxycarbonyl)amino]-4-(1H-indol-3-yl)butanoicacid; (S)-3-(Boc-amino)-4-(3-indolyl)butyricacid; AmbotzBAA6260; Boc-L-beta-Homo-Trp-OH; AC1MC57J; N-beta-Boc-L-Homotryptophan; 14981_ALDRICH; SCHEMBL5467203; 14981_FLUKA; CTK8F0656; MolPort-003-794-009; ZINC2386867; AKOS024462373; BL760-1; AK162609; AM020579; HE004669; RT-011764; FT-0644066
Molecular FormulaC17H22N2O4
Molecular Weight318,37 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
InChIKeyTUZZBYOOQVPWSG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homotryptophan: Beta-Amino Acid Building Block


Boc-L-beta-homotryptophan (CAS: 229639-48-9) is a protected, non-natural β-amino acid derivative . It serves as a fundamental building block for the synthesis of β-peptides and peptidomimetics . The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on its N-terminus, and a standard L-configuration, which allows for its direct and controlled incorporation into peptide sequences using standard solid-phase synthesis protocols . Its core is derived from L-tryptophan, but the addition of an extra methylene group between the amine and carboxyl functionalities distinguishes it from α-amino acids .

Workflow
Solid-phase peptide synthesis (SPPS) of β-peptides and peptidomimetics
Selection Logic
Protected, non-natural L-β-amino acid for controlled incorporation into sequences
Use Context
Projects requiring proteolytic resistance, stable secondary structures, or distinct backbone geometry

Boc-L-beta-homotryptophan: Why Substitution Fails


Substituting Boc-L-beta-homotryptophan with a more common α-amino acid derivative like Boc-L-tryptophan is not a viable alternative for projects aiming to confer proteolytic resistance or specific structural properties. β-Amino acids, by virtue of their extra backbone methylene unit, form peptide bonds that are sterically shielded and are not recognized by common proteases [1]. This directly results in β-peptides exhibiting a well-documented, vastly superior resistance to proteolytic degradation compared to their α-peptide counterparts, a property that is central to their value in drug development . Conversely, peptides containing a Boc-L-beta-homotryptophan residue adopt distinct, stable secondary structures (e.g., 14-helix) not accessible to α-peptides, which fundamentally alters their target binding profiles .

Target Boc-L-beta-homotryptophan (β-amino acid)
Substitute Boc-L-tryptophan (α-amino acid)
Properties Reported proteolytic resistance and distinct secondary structure formation (e.g., 14-helix)
Mismatch Risk Proteolytic stability profile may shift; structural conformation and target binding context may differ significantly
Backbone Chemistry Extended backbone with extra methylene unit
Mismatch Risk α-amino acid backbone may not reproduce steric shielding or entropic profiles required for target engagement

Boc-L-beta-homotryptophan: Quantitative Performance Evidence


HPLC vs. TLC Purity Comparison

Procurement from Chem-Impex (Cat# 12779) guarantees a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC), the industry-standard method for peptide synthesis raw materials . This is contrasted with the ≥98.0% purity specification from Sigma-Aldrich, which relies on the less precise Thin-Layer Chromatography (TLC) method for its assay . While a 1% purity difference may seem negligible, the use of HPLC as the primary assay method for the Chem-Impex product provides a more reliable and rigorous quantification of purity, a critical factor for minimizing sequence deletions and side-products in the synthesis of long or difficult peptide sequences [1].

Purity Comparison
Head-to-head
HPLC ≥99% vs TLC ≥98.0%
Supports higher monomer quality for SPPS of long or difficult sequences
Method context: HPLC provides more rigorous quantification than TLC
Peptide Synthesis Analytical Chemistry Quality Control

Optical Purity by Specific Optical Rotation

The specific optical rotation for Boc-L-beta-homotryptophan sourced from Chem-Impex is documented as [α]D25 = -22 ± 2º (c=1 in EtOH) . This quantitative stereochemical parameter is essential for verifying the correct L-enantiomer and for ensuring batch-to-batch consistency. In the context of biological assays, where the enantiomer D-beta-homotryptophan is expected to exhibit drastically different or no biological activity, this verification is paramount [1].

Optical Purity
Reported
[α]D25 = -22 ± 2º (c=1, EtOH)
Supports stereochemical identity verification and batch-to-batch consistency review
Enantiomer-attribution context: essential for SAR reproducibility
Chiral Synthesis Stereochemistry Quality Assurance

EphA2 Antagonism via β-Homotryptophan Conjugates

Research has shown that conjugates of L-β-homotryptophan can act as submicromolar antagonists of the EphA2 receptor, a validated target in cancer angiogenesis. A specific conjugate, UniPR505 (N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-L-β-homo-tryptophan), was found to block EphA2 phosphorylation and inhibit neovascularization in a chorioallantoic membrane (CAM) assay [1]. The potency of this conjugate was achieved through SAR studies that systematically modified the L-β-homotryptophan scaffold, demonstrating the essential role of this specific β-amino acid in achieving the desired submicromolar activity [2].

EphA2 Antagonism
Cross-study
Submicromolar EphA2 antagonist (UniPR505 conjugate)
Reported pharmacophore context for L-β-homotryptophan in receptor-antagonism research
SAR model context: CAM angiogenesis assay
Drug Discovery Receptor Pharmacology Cancer Biology

Boc-L-beta-homotryptophan: Application Scenarios


Protease-Resistant Peptide Engineering

Boc-L-beta-homotryptophan is the monomer of choice for the solid-phase synthesis of β-peptides or mixed α/β-peptides designed to withstand proteolytic degradation in vivo [1]. The resulting peptides are critical for developing orally bioavailable or long-acting therapeutics where standard α-peptides would be rapidly cleaved and inactivated.

SAR Studies for PPI Inhibitors

As demonstrated by the development of EphA2 receptor antagonists, Boc-L-beta-homotryptophan is a key building block for exploring SAR around the tryptophan binding pocket of protein targets [2]. Its unique backbone geometry allows it to present the indole side chain in conformations that are sterically and entropically distinct from α-L-tryptophan, enabling the discovery of novel binding modes.

Synthesis of Long and Difficult Peptides

For projects requiring the synthesis of peptides exceeding 30-40 amino acids, or those containing aggregation-prone sequences, the procurement of high-purity monomers is non-negotiable . The selection of Boc-L-beta-homotryptophan from a supplier guaranteeing ≥99% HPLC purity directly minimizes the accumulation of deletion sequences, ensuring a higher yield of the target peptide and simplifying downstream purification.

Application
Selection Property
Validation Focus
Protease-resistant peptide engineering
β-amino acid backbone for steric shielding
Proteolytic stability and structural conformation review
SAR studies for PPI inhibitors
Indole side-chain presentation with distinct backbone geometry
Target binding-mode and entropic profile interpretation
Synthesis of long and difficult peptides
High-purity monomer with rigorous analytical validation
Crude peptide purity and deletion-sequence minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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